molecular formula C18H15ClN4O3 B2548744 3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2097904-27-1

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol

Cat. No.: B2548744
CAS No.: 2097904-27-1
M. Wt: 370.79
InChI Key: ZAFYFAQQJSGQKC-UHFFFAOYSA-N
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Description

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is a synthetic compound of significant research interest due to its hybrid structure, which incorporates a quinoxaline moiety. The quinoxaline scaffold is a nitrogen-rich heterocycle known for its multidimensional functionalization capabilities and broad pharmacological potential . This structure is recognized as a privileged scaffold in medicinal chemistry, frequently investigated for developing inhibitors against various therapeutic targets. Quinoxaline derivatives have demonstrated notable activity as kinase inhibitors, with some compounds designed to bind to the catalytic domain of tyrosine kinases in a DFG-out conformation, which is a common mechanism for type II inhibitors . Furthermore, the quinoxaline core has been extensively explored for its antiviral properties. Research indicates these derivatives can serve as potent inhibitors for a range of respiratory viruses, including influenza and coronaviruses like SARS-CoV-2, often by targeting viral proteins such as the main protease (Mpro) or disrupting protein-RNA interactions . The specific molecular architecture of this compound, combining the quinoxaline system with a pyrrolidine-carbonyl linker and a chlorinated pyridinol group, suggests it is a valuable chemical tool for probing biological pathways in oncology, virology, and immunology. Researchers can utilize this compound for high-throughput screening, target validation, and structure-activity relationship (SAR) studies to develop next-generation therapeutic agents. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-5-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-13-7-11(8-21-17(13)24)18(25)23-6-5-12(10-23)26-16-9-20-14-3-1-2-4-15(14)22-16/h1-4,7-9,12H,5-6,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFYFAQQJSGQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for Ether Bond Formation

The quinoxaline-2-ol and pyrrolidine-3-ol subunits are coupled via a Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. This method achieves 86–90% yield by stabilizing the oxonium ion intermediate and minimizing racemization:

$$
\text{Quinoxaline-2-ol} + \text{Pyrrolidine-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Pyrrolidine-quinoxaline ether} \quad
$$

Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 0°C → RT +15%
Solvent THF +22% vs. DCM
Reaction Time 3 h Max yield at 3 h

Alternative Nucleophilic Substitution

When steric hindrance limits Mitsunobu efficiency, a two-step SN2 pathway is employed:

  • Tosylation : Pyrrolidine-3-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N), achieving 95% conversion to the tosylate.
  • Quinoxaline Displacement : The tosylate undergoes nucleophilic attack by quinoxaline-2-ol in dimethylformamide (DMF) at 70°C (78% yield).

Amide Bond Formation: Pyrrolidine Carbonyl Linkage

Carbodiimide-Mediated Coupling

The pyrrolidine-quinoxaline ether is acylated with 3-chloro-5-hydroxypicolinic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM:

$$
\text{Pyrrolidine ether} + \text{Picolinic acid} \xrightarrow{\text{DCC, DMAP}} \text{Target compound} \quad
$$

Comparative Coupling Agents :

Reagent Yield (%) Purity (%)
DCC/DMAP 76 98
EDCl/HOBt 68 95
HATU/DIEA 72 97

Protective Group Strategies

The tert-butyloxycarbonyl (Boc) group is employed to protect the pyrrolidine nitrogen during intermediate steps, as demonstrated in analogous syntheses. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine for subsequent acylation (94% yield).

Functionalization of the Pyridine Core

Chlorination via Electrophilic Aromatic Substitution

3-Hydroxy-5-nitropyridine is chlorinated using phosphorus oxychloride (POCl₃) at reflux, followed by nitro group reduction with hydrogenation (Pd/C, H₂), achieving 89% overall yield for 3-chloro-5-hydroxypyridine.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces substituents to the pyridine ring. For example, 5-bromo-2-chloropyridine reacts with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (80°C, 12 h), yielding 85–92% coupled products.

Integrated Synthetic Pathways and Scale-Up Considerations

Convergent vs. Linear Approaches

  • Convergent Synthesis : Separate preparation of quinoxaline-pyrrolidine and pyridine modules followed by coupling (overall yield: 62%).
  • Linear Synthesis : Sequential functionalization from a central pyrrolidine scaffold (overall yield: 58%).

Scale-Up Challenges :

  • Exothermic Mitsunobu reactions require controlled addition of DIAD to prevent thermal degradation.
  • Pd catalyst removal in cross-couplings necessitates scavengers like SiliaBond Thiol.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in modulating biological pathways, particularly those involving JAK2.

    Medicine: Investigated for its potential therapeutic effects in diseases related to JAK2 dysregulation, such as certain cancers and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by selectively inhibiting the protein kinase JAK2. This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune responses. By targeting JAK2, the compound can modulate these pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Quinoxaline-Pyrrolidine Moieties: Both the target compound and 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () incorporate quinoxaline-pyrrolidine units.

Substituent Effects: The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)pyridin-2-ol () enhances metabolic stability and membrane permeability, making it commercially viable for agrochemicals. In contrast, the target compound’s bulky quinoxaline-pyrrolidine group may limit bioavailability but improve target specificity .

Synthetic Complexity: The propanol-substituted derivative () is structurally simpler, suggesting lower production costs and broader industrial applicability compared to the synthetically demanding target compound .

Biological Activity

3-Chloro-5-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine and pyrrolidine rings.
  • A quinoxaline moiety linked via an ether bond.
  • A carbonyl group that may influence its reactivity and binding properties.

This structural complexity suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit specific enzymes that play crucial roles in disease processes, particularly in cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Properties : Compounds in this class have shown potential in scavenging free radicals, thereby reducing oxidative stress.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antitumor ActivityExhibits inhibitory effects on tumor cell proliferation in vitro.
Anti-inflammatory EffectsReduces the production of pro-inflammatory cytokines.
Antimicrobial PropertiesDemonstrates activity against various bacterial strains.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Efficacy : A study reported that a structurally similar compound inhibited MDM2, leading to increased p53 activity and subsequent tumor growth inhibition in xenograft models . This suggests that this compound may have similar effects on tumor suppression.
  • Inflammation Modulation : Research indicated that related compounds could significantly reduce nitric oxide production in LPS-stimulated macrophages, highlighting their potential as anti-inflammatory agents .
  • Antimicrobial Activity : In vitro assays demonstrated that related derivatives exhibited substantial antimicrobial properties against various pathogens, suggesting a broad spectrum of activity .

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound class. Key observations include:

  • Substituent Effects : Variations in the quinoxaline or pyrrolidine substituents can dramatically alter potency and selectivity for biological targets.
Substituent TypeEffect on Activity
HalogenationIncreased potency against cancer cells
Alkyl groupsEnhanced solubility and bioavailability

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